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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-4'-

methylpropiophenone

CAS No.: 41865-44-5

Cat. No.: B1355259

Get Quote

Executive Summary
This technical guide details the synthesis, purification, and application of 3-(4-
Methoxyphenyl)-4'-methylpropiophenone (also known as 4-methyl-4'-

methoxydihydrochalcone). This molecule serves as a critical pharmacophore in the

development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of drugs used for

Type 2 Diabetes Mellitus (T2DM).[1]

While modern gliflozins (e.g., Dapagliflozin, Empagliflozin) often utilize a diphenylmethane

scaffold, the dihydrochalcone structure remains a vital tool in structure-activity relationship

(SAR) studies. It mimics the flexible linker found in Phlorizin, the natural product prototype for

SGLT inhibition. This guide provides a robust, two-step protocol for synthesizing this

intermediate with >98% purity, emphasizing the control of over-reduction during the

hydrogenation phase.
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Chemical Identity & Properties
Property Specification

Chemical Name
3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-

1-one

Common Name 4-Methyl-4'-methoxydihydrochalcone

Molecular Formula C₁₇H₁₈O₂

Molecular Weight 254.32 g/mol

Precursor CAS 41564-65-2 (The unsaturated chalcone)

Appearance
White to off-white crystalline solid (or viscous oil

depending on purity)

Solubility
Soluble in EtOAc, DCM, Ethanol; Insoluble in

Water

Key Function Linker scaffold for C-aryl glycoside synthesis

Mechanistic Background: The Dihydrochalcone
Scaffold
The utility of 3-(4-Methoxyphenyl)-4'-methylpropiophenone lies in its structural homology to

Phlorizin.

SGLT2 Selectivity: The flexible ethylene bridge (–CH₂–CH₂–) connects the proximal phenyl

ring (A-ring) and the distal phenyl ring (B-ring). This flexibility allows the molecule to adopt a

conformation that fits the SGLT2 vestibule, inhibiting glucose reabsorption in the proximal

convoluted tubule of the kidney.

Metabolic Stability: Unlike the natural O-glycoside Phlorizin, which is hydrolyzed by intestinal

glucosidases, synthetic derivatives using this propiophenone core are often precursors to C-

glycosides, which resist hydrolysis and improve oral bioavailability.

Pathway Visualization: SGLT2 Inhibition Logic
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Figure 1: The evolutionary logic of using dihydrochalcone scaffolds to mimic Phlorizin for

SGLT2 inhibition.

Experimental Protocols
The synthesis is a two-stage process. Direct alkylation is often prone to side reactions;

therefore, the industry-standard approach involves a Claisen-Schmidt Condensation followed

by Catalytic Hydrogenation.

Stage 1: Synthesis of the Chalcone Precursor
Target: (E)-1-(4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Rationale: We generate the carbon skeleton using an aldol condensation. Base catalysis is

preferred over acid catalysis to preserve the methoxy ether functionality.

Reagents:

4'-Methylacetophenone (1.0 eq)

4-Methoxybenzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH), 10% aq. solution

Ethanol (95%)

Protocol:
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Dissolution: In a 500 mL round-bottom flask, dissolve 50 mmol of 4'-Methylacetophenone

and 50 mmol of 4-Methoxybenzaldehyde in 100 mL of Ethanol.

Catalysis: Add 20 mL of 10% NaOH dropwise while stirring at room temperature (25°C). The

solution will turn yellow/orange, indicating the formation of the enolate and subsequent

conjugation.

Reaction: Stir vigorously for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product

(chalcone) is less polar than the starting materials.

Precipitation: Cool the mixture to 0°C in an ice bath. The chalcone usually precipitates as a

yellow solid.

Filtration: Filter the solid and wash with cold water (3 x 50 mL) to remove excess base.

Recrystallization: Recrystallize from hot ethanol to yield yellow needles.

Self-Validation Check: MP should be approx. 98°C (isomer dependent). If MP is <90°C,

recrystallize again.

Stage 2: Selective Reduction to Propiophenone
Target: 3-(4-Methoxyphenyl)-4'-methylpropiophenone

Rationale: This is the critical step. We must reduce the alkene (C=C) without reducing the

ketone (C=O) to an alcohol. Palladium on Carbon (Pd/C) is used under controlled hydrogen

pressure.

Reagents:

Chalcone precursor (from Stage 1)[2]

10% Pd/C (5 wt% loading)

Ethyl Acetate (EtOAc) or Methanol

Hydrogen gas (balloon or low pressure)
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Protocol:

Setup: Place 10 mmol of the Chalcone in a hydrogenation flask. Dissolve in 50 mL EtOAc.

Note: EtOAc is preferred over Methanol here because it suppresses over-reduction of the

ketone.

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric;

keep wet with solvent.

Purging: Purge the flask with Nitrogen (3x), then Hydrogen (3x).

Reaction: Stir under 1 atm of H₂ (balloon pressure) at room temperature.

Monitoring (Critical): Check TLC every 30 minutes.

Visual Cue: The bright yellow color of the chalcone solution will fade to colorless as the

conjugated double bond is saturated.

Stop Condition: Stop immediately when the yellow color disappears and TLC shows

consumption of starting material. Prolonged exposure leads to the alcohol impurity.

Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOAc.

Concentration: Evaporate the solvent under reduced pressure to yield the white solid/oil

product.

Workflow Visualization
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Figure 2: Step-by-step synthesis workflow emphasizing the critical control point during

hydrogenation.

Quality Control & Troubleshooting
To ensure the material is suitable for downstream pharmaceutical applications (e.g., C-

glycosylation), strict QC is required.
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QC Specifications Table
Test Acceptance Criteria Method Note

HPLC Purity > 98.0%

C18 Column, ACN:Water

gradient. Look for "alcohol"

impurity (M+2).

Appearance White solid or clear oil
Yellow tint indicates unreacted

chalcone.

H-NMR
Distinct triplets at ~2.9 ppm

and ~3.2 ppm

Represents the ethylene

bridge (-CH2-CH2-). Absence

of vinylic protons (6.5-8.0 ppm

range).

Residual Pd < 10 ppm Required for biological assays.

Troubleshooting Guide
Issue: Product remains yellow.

Cause: Incomplete hydrogenation.

Fix: Refresh H₂ atmosphere or add fresh catalyst. Ensure stirring is vigorous to break gas-

liquid interface.

Issue: Product contains significant alcohol impurity (reduced ketone).

Cause: Reaction time too long or H₂ pressure too high.

Fix: Switch solvent from Methanol to Ethyl Acetate or Toluene. Stop reaction strictly upon

color discharge.

Application in Drug Development
Once synthesized, this propiophenone derivative serves as the "aglycone" precursor. In a

typical SGLT2 inhibitor synthesis campaign, the next steps involve:
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Lithiation/Coupling: The ketone is often not the final handle. It may be reduced to a

methylene or reacted with a gluconolactone followed by reduction to form the C-glycoside.

Bioisostere Replacement: Medicinal chemists use this scaffold to test the effect of the methyl

group on the B-ring (4'-position) regarding metabolic stability (blocking P450 oxidation sites).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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